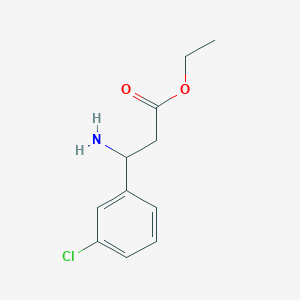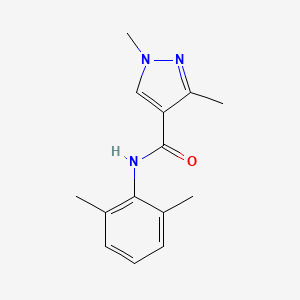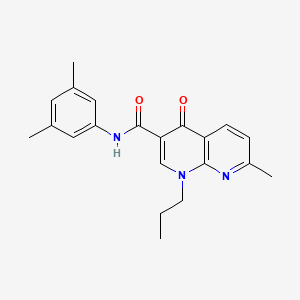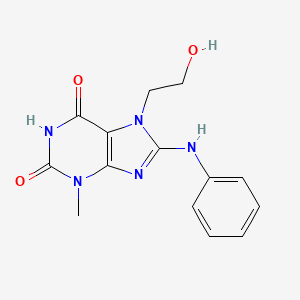![molecular formula C8H16N2O B2722703 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine CAS No. 54746-29-1](/img/structure/B2722703.png)
2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine is a bicyclic compound that features an azabicyclo[3.2.1]octane core. This structure is notable for its presence in various biologically active molecules, particularly in the family of tropane alkaloids. The compound’s unique structure makes it a subject of interest in synthetic organic chemistry and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine typically involves the construction of the azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective construction of the scaffold, which can be achieved through various synthetic routes. For example, a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by tempo oxoammonium tetrafluoroborate and ZnBr2 has been successfully developed . Another approach involves the Dieckmann cyclization of piperidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are less commonly reported in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like halides or amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a scaffold for the development of biologically active molecules, particularly in the study of neurotransmitter systems.
Medicine: The compound’s structure is similar to that of tropane alkaloids, which are known for their pharmacological activities. It is investigated for potential therapeutic applications.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine involves its interaction with specific molecular targets and pathways. The azabicyclo[3.2.1]octane core is known to interact with neurotransmitter receptors, particularly those involved in the cholinergic system. This interaction can modulate neurotransmitter release and receptor activity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Azabicyclo[3.2.1]octan-3-ol: This compound shares the azabicyclo[3.2.1]octane core but differs in functional groups.
8-Oxa-3-azabicyclo[3.2.1]octane derivatives: These compounds have similar core structures with different substituents.
Uniqueness
2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine is unique due to its specific combination of the azabicyclo[3.2.1]octane core with an ethanamine side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-3-4-10-5-7-1-2-8(6-10)11-7/h7-8H,1-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGNFXKOFMFNMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1O2)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-ethoxyphenyl)-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2722621.png)

![2-[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2722623.png)

![N,N-diethyl-4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzene-1-sulfonamide](/img/structure/B2722626.png)

![4-(Tert-butoxycarbonyl)hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid](/img/structure/B2722632.png)

![Spiro[3.5]nonan-2-amine hydrochloride](/img/structure/B2722634.png)

![N-[2-(dimethylamino)ethyl]-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2722636.png)



